2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-6-8(4-13)11(17)15-7(2)9(6)5-14-10(16)3-12/h3,5H2,1-2H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUKZYVFIAMXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1CNC(=O)CCl)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis typically involves the acylation of an amine-functionalized dihydropyridine intermediate with 2-chloroacetyl chloride. This approach leverages the nucleophilicity of the amine group on the dihydropyridine ring to form the amide bond, introducing the chloroacetamide functionality.
| Step | Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Synthesis of substituted dihydropyridine intermediate | Starting materials such as cyano-substituted methyl ketones and amines | Base-catalyzed condensation or cyclization | Formation of 5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl amine derivative |
| 2 | Acylation with 2-chloroacetyl chloride | 2-chloroacetyl chloride, base (e.g., triethylamine) | Controlled temperature, inert atmosphere | Formation of 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide |
This method is consistent with classical amide bond formation techniques in medicinal chemistry.
Detailed Reaction Conditions
Acylation Reaction:
The amine intermediate is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran. 2-chloroacetyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions. A base such as triethylamine or potassium tert-butoxide is used to neutralize the generated HCl and drive the reaction to completion.Purification:
After reaction completion, the mixture is quenched with water, and the product is extracted into an organic phase. The crude product is purified by recrystallization or column chromatography to achieve high purity.
Alternative Synthetic Routes
While the primary method involves direct acylation, alternative routes may include:
- Use of activated esters or anhydrides of chloroacetic acid to improve selectivity and yield.
- One-pot synthesis combining the formation of the dihydropyridine ring and acylation steps under optimized conditions to reduce reaction time and purification steps.
However, these alternative methods are less documented for this specific compound and require further experimental validation.
Research Findings and Yield Data
Although specific yield data for this compound are limited, analogous chloroacetamide syntheses typically report yields ranging from 70% to 90% under optimized conditions. The reaction is generally robust, with the following considerations:
| Parameter | Typical Range | Impact on Yield and Purity |
|---|---|---|
| Temperature | 0–25 °C during acylation | Lower temperatures reduce side reactions |
| Solvent | Dichloromethane, THF, or ethyl acetate | Solvent polarity affects solubility and reaction rate |
| Base | Triethylamine, potassium tert-butoxide | Efficient HCl scavenging improves yield |
| Reaction Time | 1–12 hours | Longer times ensure completion but may increase impurities |
The compound’s stability under normal laboratory conditions facilitates handling and purification.
Mechanistic Insights
The acylation mechanism involves nucleophilic attack by the amine nitrogen on the electrophilic carbonyl carbon of 2-chloroacetyl chloride, forming a tetrahedral intermediate that collapses to release chloride ion and form the amide bond. The chloro substituent remains intact, enabling further functionalization if desired.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Material | 5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl amine derivative |
| Acylating Agent | 2-chloroacetyl chloride |
| Solvent | Dichloromethane, THF, or ethyl acetate |
| Base | Triethylamine or potassium tert-butoxide |
| Temperature | 0–5 °C during addition, then room temperature |
| Reaction Time | 1–12 hours |
| Purification | Extraction, recrystallization, chromatography |
| Typical Yield | 70–90% (estimated from analogous reactions) |
| Product Stability | Stable under normal conditions, sensitive to strong acids/bases |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide exhibit anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit cancer cell proliferation. A study highlighted that certain pyridone derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that the compound could be developed as an anticancer agent .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Compounds designed with similar structural motifs have demonstrated efficacy in reducing inflammation in preclinical models. This suggests that this compound could be explored for treating inflammatory diseases .
Neuroprotective Potential
Given the presence of the pyridine ring and cyano group, there is potential for neuroprotective applications. Compounds with similar structures have shown promise in treating neurological disorders by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels . This could position the compound as a candidate for further research into treatments for conditions such as Alzheimer's disease.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloroacetamide Herbicides
Several chloroacetamide herbicides share the core 2-chloro-N-(substituted aryl)acetamide structure but differ in substituents and applications:
Key Differences :
- The cyano group may enhance hydrogen-bonding interactions, which are absent in alachlor/metolachlor .
- Herbicidal Activity : Alachlor and metolachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in plants, but the target compound’s biological activity remains uncharacterized .
Pyridine-Based Acetamide Derivatives
Pyridine derivatives with acetamide substituents exhibit structural and functional diversity:
Key Differences :
- Ring Saturation: The 1,6-dihydropyridinone moiety introduces partial saturation, reducing aromaticity and altering electronic properties relative to fully aromatic pyridines .
Thieno/Pyrrolo-Pyridine Hybrids
Complex heterocycles with acetamide side chains highlight functional versatility:
Key Differences :
- Bioactivity: The pyrimidinone-thioether analog (above) demonstrated antimicrobial properties, whereas the target compound’s applications are unexplored .
- Synthetic Complexity: The target compound’s dihydropyridinone core is less synthetically congested than fused thieno-pyrimidinones, suggesting easier derivatization .
Biological Activity
2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse scientific literature.
Synthesis and Characterization
The compound is synthesized through a reaction involving chloroacetyl chloride and various amines, resulting in the formation of N-substituted acetamides. Characterization techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of the synthesized compounds. The IR spectra typically exhibit characteristic peaks corresponding to functional groups present in the molecule, such as N-H and C=O bonds .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives against various bacterial and fungal strains.
Antibacterial Activity :
The compound has shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. A study assessed its activity against strains including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated varying zones of inhibition depending on the concentration and specific derivative tested. For instance:
| Code No | Sample Name | E.coli (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) |
|---|---|---|---|---|
| 3a | CA | 7 | 16 | No zone |
| 3b | PCA | 26 | 23 | 25 |
| 3c | CMTA | 30 | 35 | 36 |
| ... | ... | ... | ... | ... |
These results suggest that certain derivatives possess potent antibacterial properties, making them candidates for further development as therapeutic agents .
Antifungal Activity :
The antifungal activity was also assessed against Candida species. The compound demonstrated varying degrees of effectiveness:
| Code No | Sample Name | Candida sp. (mm) |
|---|---|---|
| 3b | PCA | 14 |
| 3c | CMTA | 11 |
| 3d | C-3-CPA | 23 |
| ... | ... | ... |
The results indicate that certain derivatives can inhibit fungal growth effectively, highlighting their potential use in treating fungal infections .
While specific mechanisms for this compound's biological activity are still under investigation, it is hypothesized that the presence of the cyano group and the dihydropyridine moiety contribute to its interaction with microbial cell membranes or specific metabolic pathways within the pathogens. This interaction could disrupt cellular processes leading to cell death or growth inhibition.
Case Studies
A notable case study involved a series of synthesized derivatives where researchers performed in vitro testing for both antibacterial and antifungal activities. The study revealed that modifications in the molecular structure significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Q & A
Q. Q1. What are optimized synthetic routes for 2-chloro-N-[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)methyl]acetamide, and how do reaction conditions impact yield?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with substitution, reduction, and condensation. For example:
- Substitution : Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate nucleophilic displacement of halides or alkoxy groups .
- Reduction : Iron powder under acidic conditions (e.g., HCl) can reduce nitro intermediates to amines .
- Condensation : Chloroacetyl chloride reacts with amines in refluxing triethylamine, monitored by TLC for completion .
Critical Factors : - Temperature control during substitution (room temperature vs. reflux) affects side reactions.
- Catalyst choice (e.g., triethylamine vs. DMF) alters reaction kinetics .
Yield Optimization : Trials with varying molar ratios (1:1.5 for amine:chloroacetyl chloride) and solvent polarity (DMF vs. acetonitrile) are recommended .
Q. Q2. What spectroscopic and analytical methods validate the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include δ ~4.12 ppm (CH₂ from acetamide) and δ ~10.10 ppm (NHCO) . Pyridinone ring protons appear at δ ~6.01 ppm .
- IR : Confirm C=O stretches (~1667 cm⁻¹) and NH/CN bands (~3276 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed values for C, H, N (e.g., C: 45.36% calc. vs. 45.29% obs.) to verify purity .
- Mass Spectrometry : Look for [M+H]+ ions (e.g., m/z 344.21) and fragmentation patterns consistent with the chloroacetamide backbone .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., DFT, reaction path search) predict reactivity or optimize synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for substitution or cyclization steps .
- Reaction Path Search : Tools like GRRM or AFIR can identify low-energy pathways for key steps (e.g., nitro reduction or acetamide formation) .
- Experimental-Computational Feedback : Optimize conditions (e.g., solvent dielectric constant) based on computed activation energies .
Case Study : A study on analogous compounds used DFT to predict regioselectivity in pyridinone ring formation, aligning with experimental yields >80% .
Q. Q4. How do structural modifications (e.g., substituent variations) influence biological activity?
Methodological Answer:
- SAR Studies : Synthesize derivatives with varied substituents (e.g., -OCH₃ vs. -NO₂ on the phenyl ring) and test in bioassays .
- Hypoglycemic Activity : For example, 5-(4-hydroxy-3-methoxybenzylidene)-thiazolidinedione derivatives showed enhanced activity when coupled with acetamide groups .
- Analytical Validation : Compare IC₅₀ values (e.g., via glucose uptake assays) and correlate with electronic effects (Hammett σ values) .
Q. Q5. How to resolve contradictions in reported data (e.g., conflicting yields or spectroscopic assignments)?
Methodological Answer:
- Reproducibility Checks : Replicate reactions under cited conditions (e.g., ’s Fe/HCl reduction vs. catalytic hydrogenation).
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to confirm ambiguous proton assignments, such as overlapping pyridinone ring signals .
- Crystallography : Single-crystal X-ray diffraction can unambiguously resolve structural discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
